N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine
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Overview
Description
N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine is a chemical compound with the molecular formula C15H19N5. It is known for its applications in various scientific fields, particularly in medicinal chemistry. This compound is characterized by the presence of a pyrimidine ring and a piperazine moiety, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine is tyrosine kinases , specifically the Abelson tyrosine kinase domain . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby regulating cell proliferation and survival.
Mode of Action
This compound, similar to Imatinib, binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds , hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, preventing further signal transduction and leading to a decrease in cell proliferation.
Result of Action
The result of the action of this compound is a decrease in cell proliferation, particularly in cells that have overactive tyrosine kinase signaling pathways. This makes it a potential therapeutic agent for conditions like leukemia .
Biochemical Analysis
Cellular Effects
It is known that similar compounds can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly kinase inhibitors for cancer treatment.
Biological Studies: The compound is employed in studying the interactions between small molecules and biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: Another kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A second-generation kinase inhibitor with improved efficacy and safety profile.
Uniqueness
N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine is unique due to its specific structural features, such as the combination of a pyrimidine ring and a piperazine moiety. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it a valuable compound in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-19-9-11-20(12-10-19)14-5-3-13(4-6-14)18-15-16-7-2-8-17-15/h2-8H,9-12H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQRWJLLRSDKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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